2-(4-Cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol
Overview
Description
2-(4-Cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the cyclohexylthio group and the ethanol moiety adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol typically involves the condensation of appropriate hydrazines with β-keto esters, followed by cyclization and subsequent functional group modifications. For instance, phenyl hydrazines can be condensed with ethyl acetoacetate to form phenyl-3H-pyrazol-3-ones, which can then be further reacted to introduce the cyclohexylthio group and the ethanol moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core or the cyclohexylthio group.
Substitution: The cyclohexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups in place of the cyclohexylthio group.
Scientific Research Applications
2-(4-Cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in regulating cell signaling pathways.
Industry: The compound’s unique chemical properties make it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with cell cycle progression, leading to the inhibition of tumor cell growth and induction of apoptosis . The molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their kinase inhibitory activity.
Uniqueness
2-(4-Cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol is unique due to the presence of the cyclohexylthio group and the ethanol moiety, which contribute to its distinct chemical and biological properties. These structural features may enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c18-7-6-17-12-11(8-16-17)13(15-9-14-12)19-10-4-2-1-3-5-10/h8-10,18H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEQFROPWYFUFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=NC3=C2C=NN3CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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